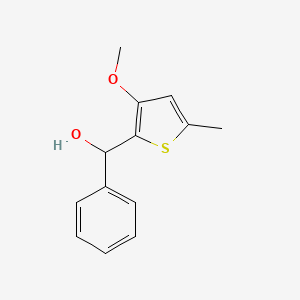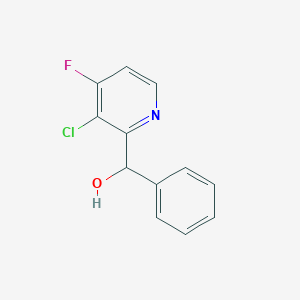
(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol is a compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry and material science . This compound features a thiophene ring substituted with a methoxy group and a methyl group, along with a phenylmethanol moiety.
Vorbereitungsmethoden
The synthesis of (3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxy-5-methylthiophene with benzaldehyde in the presence of a suitable catalyst under controlled conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent in treating various diseases due to its pharmacological properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of (3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol can be compared with other similar compounds such as:
(5-Methylthiophen-3-yl)methanol: This compound shares a similar thiophene ring structure but lacks the methoxy and phenyl groups.
(3-Methoxy-5-(trifluoromethyl)phenyl)(5-methylthiophen-2-yl)methanol: This compound has a trifluoromethyl group instead of a methyl group, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H14O2S |
|---|---|
Molekulargewicht |
234.32 g/mol |
IUPAC-Name |
(3-methoxy-5-methylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14O2S/c1-9-8-11(15-2)13(16-9)12(14)10-6-4-3-5-7-10/h3-8,12,14H,1-2H3 |
InChI-Schlüssel |
FRHHCNQEQAKGPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C(C2=CC=CC=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(1-Methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13081914.png)
![1-[(2-hydroxy-5-methoxyphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13081916.png)

![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B13081932.png)





![2-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13081977.png)

